4-(3-Fluoro-4-nitrophenyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(3-Fluoro-4-nitrophenyl)morpholine has been explored in various studies. For instance, the synthesis of β-Fluoro-α,β-Unsaturated Amides from the fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard reagents has been reported, highlighting the ability to achieve a high level of stereocontrol in the fluoroalkene product . Another study describes the synthesis of a compound by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, and confirmation by single crystal X-ray diffraction . Additionally, the synthesis of (R)-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol through a multi-step process involving reactions with phosgene and various catalysts has been documented, yielding a new product with an overall yield of 35.8% .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of a synthesized compound was determined to belong to the monoclinic system with specific lattice parameters, and the residual factor was calculated . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized by substitution and nitro group reduction . The continuous production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for synthesizing Linezolid, was explored in microfluidic devices, demonstrating the potential for efficient synthesis in micro- and millireactors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The synthesized compounds have been screened for biological activities such as antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies, showing remarkable anti-TB activity and superior anti-microbial activity . The antimicrobial potency of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline was examined, revealing that most compounds showed good to potent antimicrobial activity, with sulfonamide derivatives behaving as potent antifungal agents compared to carbamate derivatives . The fluorescence properties of some 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones have also been studied, indicating their potential use as molecular fluorescent probes .
Scientific Research Applications
Antibiotic Drug Synthesis
- Scientific Field: Medicinal Chemistry
- Application Summary: “4-(3-Fluoro-4-nitrophenyl)morpholine” is an important intermediate in the synthesis of the antibiotic drug linezolid . It is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .
- Methods of Application: The nitro group of the resulting 4-(2-fluoro-4-nitrophenyl)morpholine is reduced with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .
- Results: Most of the compounds showed good to potent antimicrobial activity . The sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives .
Synthesis of Linezolid
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
- Methods of Application: The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices .
- Results: The results of this application were not provided in the source .
Antidiabetic and Antimigraine Drugs
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound has been used as a precursor in the synthesis of antidiabetic and antimigraine drugs .
- Methods of Application: The specific methods of application were not provided in the source .
- Results: The results of this application were not provided in the source .
Kinase Inhibitors
- Scientific Field: Biochemistry
- Application Summary: It is used in the synthesis of kinase inhibitors .
- Methods of Application: The specific methods of application were not provided in the source .
- Results: The results of this application were not provided in the source .
Antibacterial Agents
- Scientific Field: Microbiology
- Application Summary: The compound is used in the synthesis of antibacterial agents .
- Methods of Application: The specific methods of application were not provided in the source .
- Results: Among the test compounds, one exhibited potent antibacterial activity with a minimum inhibitory concentration value of 114 ± 1.98 µg/mL against Enterobacter aerogenes, and 75 ± 0.81 µg/mL against Bacillus subtilis .
Reverse Transcriptase Inhibitors
- Scientific Field: Virology
- Application Summary: The compound has been used as a precursor in the synthesis of reverse transcriptase inhibitors .
- Methods of Application: The specific methods of application were not provided in the source .
- Results: The results of this application were not provided in the source .
Antifungal Agents
- Scientific Field: Microbiology
- Application Summary: It is used in the synthesis of antifungal agents .
- Methods of Application: The specific methods of application were not provided in the source .
- Results: The results of this application were not provided in the source .
Antimycobacterial Agents
Safety And Hazards
properties
IUPAC Name |
4-(3-fluoro-4-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVXZXWWCKAODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624280 | |
Record name | 4-(3-Fluoro-4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-nitrophenyl)morpholine | |
CAS RN |
218301-62-3 | |
Record name | 4-(3-Fluoro-4-nitrophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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